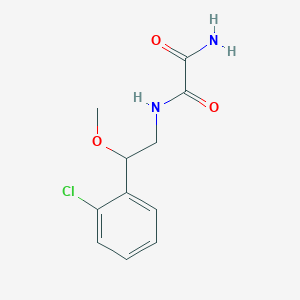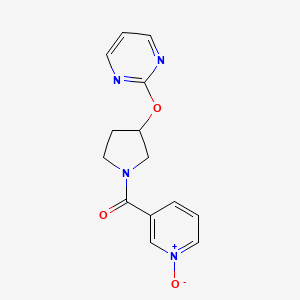
3-(3-(嘧啶-2-氧基)吡咯烷-1-羰基)吡啶 1-氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .科学研究应用
Antiviral Activity
PPCB has demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, including PPCB, were investigated in vitro for antiviral activity against a broad range of RNA and DNA viruses. PPCB demonstrated potent antiviral effects with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Anti-Fibrosis Activity
Screening results indicate that some PPCB derivatives exhibit better anti-fibrosis activity than existing compounds such as Pirfenidone (PFD), Bipy55′DC, and 24PDC on hepatic stellate cells (HSC-T6 cells) .
Other Potential Applications
While further research is needed, PPCB’s unique structure suggests it may have implications in other areas, such as:
未来方向
作用机制
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and pyrrolidine-2,5-diones, have been shown to have significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism.
Result of Action
For instance, it has been suggested that certain compounds do have a potential effect on suppressing the production of collagen in vitro .
Action Environment
It’s known that the reaction conditions for the formation of similar compounds are mild and metal-free , suggesting that the compound may also be stable under similar conditions.
属性
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-13(11-3-1-7-18(20)9-11)17-8-4-12(10-17)21-14-15-5-2-6-16-14/h1-3,5-7,9,12H,4,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWHHFXWUDKGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2408142.png)
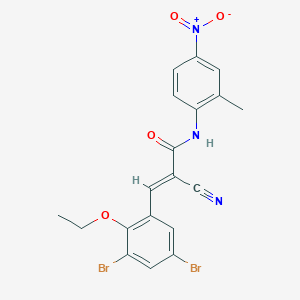
![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)


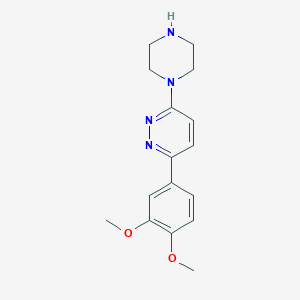
![2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2408154.png)

![2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2408156.png)
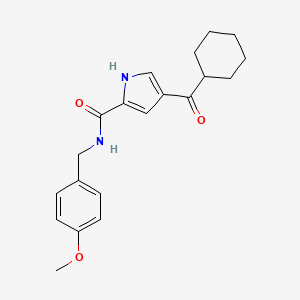
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)
![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)
